Meta-Acetyl Substitution on the Anilide Ring Confers a Distinct Hydrogen-Bond Acceptor Motif Absent in N-Phenyl and N-(4-Fluorophenyl) Comparators
The target compound carries a meta-acetyl group (‒COCH₃) on the N-phenyl ring, which introduces a strong hydrogen-bond acceptor (C=O) at position 3 of the anilide. The closest commercially available comparators—N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (unsubstituted phenyl) and N-(4-fluorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (para-fluoro)—lack this H-bond acceptor functionality entirely. In drug design, the acetylphenyl motif is a validated privileged fragment for engaging kinase hinge regions and ACC carboxyltransferase domains, as demonstrated by the 0.96 nM ACC1 IC₅₀ of an oxathiine-2-carboxamide bearing an acetylphenyl-like tail [1]. This structural feature is absent in the N-phenyl and N-(4-fluorophenyl) analogs, which are predicted to have weaker target complementarity based on pharmacophore modeling .
| Evidence Dimension | Hydrogen-bond acceptor count on anilide substituent |
|---|---|
| Target Compound Data | One additional H-bond acceptor (acetyl C=O) at meta position |
| Comparator Or Baseline | N,3-diphenyl analog: zero H-bond acceptors on anilide ring; N-(4-fluorophenyl) analog: zero H-bond acceptors, only weak C‒F dipole |
| Quantified Difference | Qualitative structural difference; no direct comparative binding data available for this exact compound |
| Conditions | Structural comparison based on 2D chemical topology |
Why This Matters
The presence of the acetyl group creates a unique pharmacophoric feature that can be exploited for target engagement where simple phenyl or 4-fluorophenyl analogs fail, making this compound a privileged synthetic intermediate for medicinal chemistry campaigns.
- [1] BindingDB BDBM50247114 (CHEMBL4086127): N-(3-acetylphenyl-like)-oxathiine-2-carboxamide derivative – ACC1 IC₅₀ = 0.960 nM; ACC2 IC₅₀ = 290 nM. View Source
